molecular formula C10H13N2Na3O11P2 B1316114 Thymidine 5'-diphosphoric acid trisodium salt CAS No. 95648-78-5

Thymidine 5'-diphosphoric acid trisodium salt

Cat. No.: B1316114
CAS No.: 95648-78-5
M. Wt: 468.13 g/mol
InChI Key: HBYPEEZBYHQLDM-UHFFFAOYSA-K
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Description

Thymidine 5’-diphosphoric acid trisodium salt is a nucleotide analog, specifically a diphosphate ester of thymidine. It is a crucial intermediate in the biosynthesis of deoxyribonucleic acid (DNA) and plays a significant role in various biochemical processes. The compound is characterized by its molecular formula C10H13N2Na3O11P2 and a molecular weight of 468.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine 5’-diphosphoric acid trisodium salt typically involves the phosphorylation of thymidine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: Industrial production of Thymidine 5’-diphosphoric acid trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-diphosphoric acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Thymidine 5’-diphosphoric acid trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.

    Biology: Plays a crucial role in DNA replication and repair studies. It is used in experiments involving DNA synthesis and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Thymidine 5’-diphosphoric acid trisodium salt involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, facilitating the elongation of the DNA strand. The compound’s diphosphate group is essential for its recognition and binding by the polymerase enzymes.

Comparison with Similar Compounds

    Thymidine 5’-triphosphate: A triphosphate analog with similar biochemical properties but higher phosphorylation state.

    Deoxyuridine diphosphate: Another nucleotide analog with a different base (uracil instead of thymine).

    Cytidine diphosphate: A nucleotide analog with cytosine as the base.

Uniqueness: Thymidine 5’-diphosphoric acid trisodium salt is unique due to its specific role in DNA synthesis and repair. Its diphosphate group makes it a versatile intermediate in various biochemical pathways, distinguishing it from other nucleotide analogs .

Biological Activity

Thymidine 5'-diphosphoric acid trisodium salt (TdP) is a nucleotide derivative that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article explores the biological activity of TdP, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula C10H13N2Na3O11P2C_{10}H_{13}N_2Na_3O_{11}P_2 and is characterized by its three sodium ions that enhance its solubility in aqueous solutions. The compound's structure allows it to participate in enzymatic reactions as a substrate or inhibitor, influencing metabolic pathways critical for cellular functions.

Inhibition of Thymidine Kinase

One of the primary biological activities of TdP is its role as an inhibitor of thymidine kinase (TK), an enzyme essential for DNA synthesis. By inhibiting TK, TdP can reduce the proliferation of cells, making it a candidate for antiviral and anticancer therapies. Studies have demonstrated that TdP effectively competes with natural substrates for binding to TK, leading to decreased enzymatic activity and subsequent impacts on nucleotide metabolism.

Impact on Cellular Processes

TdP influences several cellular processes, including:

  • DNA Synthesis: As a substrate for DNA polymerases, TdP is integral to DNA replication and repair mechanisms.
  • Cell Signaling: It modulates cell signaling pathways by affecting the phosphorylation states of various proteins involved in cell cycle regulation.
  • Gene Expression: TdP plays a role in regulating gene expression through its involvement in nucleotide metabolism, which is vital for RNA synthesis .

Applications in Research and Medicine

TdP is extensively used in biochemical research and pharmaceutical development:

  • Enzymatic Assays: It serves as a substrate to study the kinetics and specificity of DNA polymerases.
  • Molecular Biology Techniques: TdP is utilized in PCR, DNA sequencing, and cloning techniques.
  • Therapeutic Development: Its inhibitory properties against TK make it a potential candidate for developing antiviral and anticancer drugs .

Antiviral Applications

A study explored the effects of TdP on viral replication. Researchers found that TdP significantly inhibited the replication of certain viruses by targeting their nucleic acid synthesis pathways. This suggests that TdP could be developed into antiviral agents targeting specific viral infections .

Cancer Treatment Research

In cancer research, TdP has been shown to impede the growth of tumor cells. A study demonstrated that treatment with TdP led to reduced cell viability in several cancer cell lines, indicating its potential as an anticancer therapeutic agent. The mechanism was attributed to its ability to disrupt nucleotide metabolism essential for rapid cell division.

Comparative Analysis with Similar Compounds

The following table compares TdP with other related nucleotides:

Compound NameStructure CharacteristicsUnique Features
Thymidine 5'-triphosphate (TTP)Contains three phosphate groupsKey player in energy transfer
Deoxyadenosine 5'-triphosphate (dATP)Contains three phosphate groupsEssential for ATP-dependent processes
Cytidine 5'-triphosphate (CTP)Contains ribose instead of deoxyriboseInvolved in RNA synthesis

The unique structure of TdP, particularly its diphosphate group, confers specific inhibitory properties that differentiate it from other nucleotides, enhancing its therapeutic potential.

Properties

IUPAC Name

trisodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYPEEZBYHQLDM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95648-78-5
Record name Thymidine 5'-(trihydrogen diphosphate), trisodium salt
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